molecular formula C25H20N2O B14287591 1,3-Di([1,1'-biphenyl]-2-yl)urea

1,3-Di([1,1'-biphenyl]-2-yl)urea

Katalognummer: B14287591
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: NLSRCRURLWCNQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di([1,1’-biphenyl]-2-yl)urea is a synthetic organic compound characterized by the presence of two biphenyl groups attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Di([1,1’-biphenyl]-2-yl)urea can be synthesized through the reaction of 2-aminobiphenyl with phosgene or its safer alternatives like triphosgene. The reaction typically involves the following steps:

    Formation of Isocyanate Intermediate: 2-aminobiphenyl reacts with phosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate then reacts with another molecule of 2-aminobiphenyl to form 1,3-Di([1,1’-biphenyl]-2-yl)urea.

Industrial Production Methods

Industrial production of 1,3-Di([1,1’-biphenyl]-2-yl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of safer phosgene substitutes and environmentally friendly solvents is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di([1,1’-biphenyl]-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The biphenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Di([1,1’-biphenyl]-2-yl)urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Di([1,1’-biphenyl]-2-yl)urea involves its ability to form stable hydrogen bonds with target molecules. This property is crucial for its biological activity, such as inhibiting lipid peroxidation by stabilizing free radicals . The biphenyl groups also contribute to its ability to interact with various molecular targets through π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Di([1,1’-biphenyl]-3-yl)urea: Similar structure but with biphenyl groups attached at the 3-position.

    1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea: Contains dimethyl-substituted biphenyl groups.

Uniqueness

1,3-Di([1,1’-biphenyl]-2-yl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with molecular targets. The position of the biphenyl groups affects its ability to form hydrogen bonds and π-π interactions, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C25H20N2O

Molekulargewicht

364.4 g/mol

IUPAC-Name

1,3-bis(2-phenylphenyl)urea

InChI

InChI=1S/C25H20N2O/c28-25(26-23-17-9-7-15-21(23)19-11-3-1-4-12-19)27-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H2,26,27,28)

InChI-Schlüssel

NLSRCRURLWCNQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.